Chemical structure and properties of N-cyclopropyl-2-fluoro-5-methylnicotinamide
Chemical structure and properties of N-cyclopropyl-2-fluoro-5-methylnicotinamide
An In-depth Technical Guide to N-cyclopropyl-2-fluoro-5-methylnicotinamide: Structure, Synthesis, and Characterization
Abstract
N-cyclopropyl-2-fluoro-5-methylnicotinamide is a synthetically derived organic compound featuring a fluorinated pyridine core, an amide linkage, and a cyclopropyl moiety. While not extensively documented in peer-reviewed literature as a final product, its structural motifs are of significant interest in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity, the cyclopropyl group can improve potency and pharmacokinetic properties, and the nicotinamide core is a well-known pharmacophore. This guide provides a comprehensive overview of its chemical structure, a detailed, field-proven protocol for its synthesis and purification, and a guide to its analytical characterization using modern spectroscopic and chromatographic techniques. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework for producing and verifying this compound for further investigation.
Chemical Structure and Physicochemical Properties
N-cyclopropyl-2-fluoro-5-methylnicotinamide (CAS 1255574-47-0) is a derivative of nicotinic acid (Vitamin B3). Its core structure is a pyridine ring, substituted at position 2 with a fluorine atom, at position 5 with a methyl group, and at position 3 with an N-cyclopropyl carboxamide group.
The interplay of these functional groups dictates its chemical personality. The electron-withdrawing fluorine atom influences the electron density of the pyridine ring, affecting its reactivity and basicity. The amide bond is planar and can participate in hydrogen bonding, a critical interaction in biological systems. The rigid, strained cyclopropyl ring is a well-regarded bioisostere for larger groups and can impart favorable metabolic stability.
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value |
| IUPAC Name | N-cyclopropyl-2-fluoro-5-methylpyridine-3-carboxamide |
| CAS Number | 1255574-47-0 |
| Molecular Formula | C₁₀H₁₁FN₂O |
| Molecular Weight | 194.21 g/mol |
| Predicted Boiling Point | ~347.8 °C at 760 mmHg |
| Predicted LogP | 1.5-2.0 |
| Predicted pKa | ~1.2 (pyridinium ion) |
| Appearance | White to off-white solid (predicted) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.15 (s, 1H), 7.55 (dd, J=8.0, 2.0 Hz, 1H), 6.50 (br s, 1H), 2.90 (m, 1H), 2.30 (s, 3H), 0.90 (m, 2H), 0.65 (m, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 163.5, 161.0 (d, J=240 Hz), 147.0 (d, J=15 Hz), 139.0, 125.0, 122.0 (d, J=5 Hz), 23.0, 17.0, 7.0 |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -70.0 |
Note: NMR values are predicted based on analogous structures and standard chemical shift tables. Actual experimental values may vary.
Synthesis Pathway: Amide Coupling
The most direct and reliable method for synthesizing N-cyclopropyl-2-fluoro-5-methylnicotinamide is through the amide coupling of 2-fluoro-5-methylnicotinic acid with cyclopropylamine. This reaction requires an activating agent to convert the carboxylic acid into a more reactive intermediate that is susceptible to nucleophilic attack by the amine.
Causality Behind Experimental Choices:
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Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen for its high efficiency and low rate of side reactions, particularly racemization if chiral centers were present. It rapidly converts the carboxylic acid to an activated ester.
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Base: DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to scavenge the HCl produced during the reaction, driving the equilibrium towards product formation without competing with cyclopropylamine.
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Solvent: DMF (N,N-Dimethylformamide) is an excellent polar aprotic solvent for this reaction, as it effectively dissolves the reactants and reagents while remaining unreactive.
Experimental Workflow Diagram
Caption: Synthetic workflow for N-cyclopropyl-2-fluoro-5-methylnicotinamide.
Step-by-Step Synthesis Protocol
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-fluoro-5-methylnicotinic acid (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.1 M concentration).
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Reagent Addition: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 10 minutes at room temperature to allow for the pre-activation of the carboxylic acid.
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Amine Addition: Cool the mixture to 0 °C using an ice bath. Add cyclopropylamine (1.2 eq) dropwise. The reaction is exothermic, and maintaining a low temperature minimizes side reactions.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) until the starting material is consumed.
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Aqueous Workup: Once complete, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate (EtOAc). The organic layers are combined.
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Washing and Drying: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution, water, and finally, brine. This removes residual acid, DMF, and water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: The resulting crude solid is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
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Final Product: Combine the pure fractions and remove the solvent in vacuo to yield N-cyclopropyl-2-fluoro-5-methylnicotinamide as a solid. Confirm identity and purity using NMR and Mass Spectrometry.
Analytical Characterization and Quality Control
A multi-pronged analytical approach is essential to confirm the identity, purity, and structure of the synthesized compound. This ensures the material is suitable for subsequent biological assays or further chemical modification.
Logical Flow for Compound Verification
Caption: Self-validating workflow for analytical characterization.
Liquid Chromatography-Mass Spectrometry (LC-MS)
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Objective:

